molecular formula C24H29N3O5 B12489729 Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate

Cat. No.: B12489729
M. Wt: 439.5 g/mol
InChI Key: WIASMQZYAKCPKR-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate is a complex organic compound that features a benzoate ester, a piperazine ring, and a phenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Benzoate Ester: The starting material, 4-aminobenzoic acid, is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 4-aminobenzoate.

    Acetylation of Piperazine: Piperazine is acetylated using acetic anhydride to form 4-acetylpiperazine.

    Coupling Reaction: The ethyl 4-aminobenzoate is then reacted with 4-acetylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form ethyl 4-(4-acetylpiperazin-1-yl)benzoate.

    Phenoxyacetylation: Finally, the compound is reacted with 3-methylphenoxyacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenoxy group.

    Reduction: Reduction reactions can target the carbonyl groups in the acetyl and ester functionalities.

    Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Biological Research: As a tool compound for studying receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as G-protein coupled receptors or ion channels. The piperazine ring and phenoxyacetyl group may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-acetylpiperazin-1-yl)benzoate
  • Ethyl 4-(4-methylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate
  • Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methylphenoxy)acetyl]amino}benzoate

Uniqueness

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the piperazine ring and the phenoxyacetyl group allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H29N3O5

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(3-methylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C24H29N3O5/c1-4-31-24(30)19-8-9-22(27-12-10-26(11-13-27)18(3)28)21(15-19)25-23(29)16-32-20-7-5-6-17(2)14-20/h5-9,14-15H,4,10-13,16H2,1-3H3,(H,25,29)

InChI Key

WIASMQZYAKCPKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)COC3=CC=CC(=C3)C

Origin of Product

United States

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